4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid
Description
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
Properties
IUPAC Name |
4-[(4-methoxy-1H-indole-2-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12-5-2-4-10-9(12)8-11(16-10)14(19)15-7-3-6-13(17)18/h2,4-5,8,16H,3,6-7H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYCQUZJXCDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the indole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid include other indole derivatives such as:
- 4-methoxy-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields .
Biological Activity
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid, a derivative of indole, is of significant interest due to its potential biological activities. This compound is characterized by its unique structure, which incorporates an indole moiety known for various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{13}H_{16}N_{2}O_{3}
- Molecular Weight : 248.28 g/mol
- IUPAC Name : this compound
This compound features an indole ring that is substituted with a methoxy group and an amide linkage to a butanoic acid side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes. Notably, it has been studied for its potential as a GSK-3β inhibitor , which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation.
Therapeutic Potential
Research indicates that this compound may exhibit the following therapeutic effects:
- Anticancer Activity : It has shown promise in inhibiting tumor growth by modulating pathways associated with cancer cell survival.
- Neuroprotective Effects : The compound may offer protective benefits against neurodegenerative diseases through its action on GSK-3β, which is implicated in Alzheimer's disease.
- Anti-inflammatory Properties : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit GSK-3β activity with IC50 values in the low micromolar range. For example, a study reported an IC50 value of approximately 480 nM for a related compound, suggesting that structural modifications can enhance potency while maintaining metabolic stability .
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibited cell proliferation in various cancer cell lines, leading to apoptosis. |
| Study 2 | Showed neuroprotective effects in animal models of Alzheimer's disease, correlating with reduced levels of tau phosphorylation. |
| Study 3 | Reported anti-inflammatory effects in murine models, indicating potential for treating chronic inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
